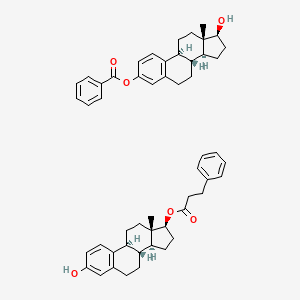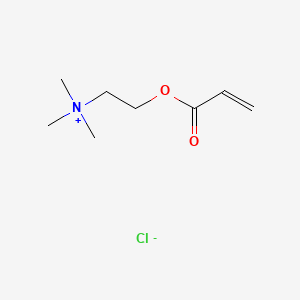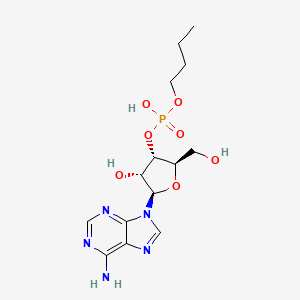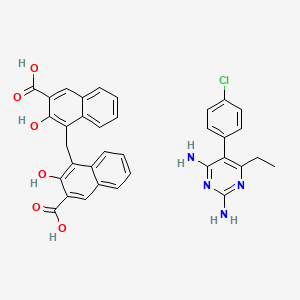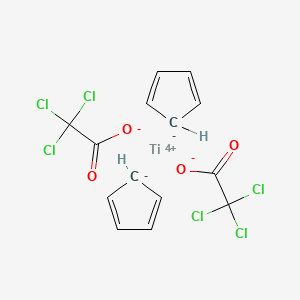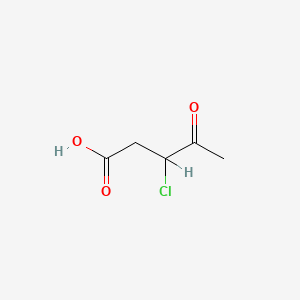
Propyl 2-amino-4-(3,4-dimethylphenyl)thiophene-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propyl 2-amino-4-(3,4-dimethylphenyl)thiophene-3-carboxylate is a chemical compound with the molecular formula C16H19NO2S and a molecular weight of 289.4 . It is used for research purposes .
Synthesis Analysis
The synthesis of thiophene derivatives, such as Propyl 2-amino-4-(3,4-dimethylphenyl)thiophene-3-carboxylate, is a topic of interest for medicinal chemists . The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is one method used to synthesize aminothiophene derivatives .Molecular Structure Analysis
The molecular structure of Propyl 2-amino-4-(3,4-dimethylphenyl)thiophene-3-carboxylate consists of a thiophene ring, which is a five-membered heteroaromatic compound containing a sulfur atom . This structure is part of the larger molecular formula C16H19NO2S .Aplicaciones Científicas De Investigación
Medicinal Chemistry
Thiophene and its derivatives have been reported to possess a wide range of therapeutic properties . They are remarkably effective compounds with respect to their biological and physiological functions such as:
- Anti-inflammatory : Thiophene derivatives have been found to exhibit anti-inflammatory properties .
- Anti-psychotic : They have also been used in the treatment of psychotic disorders .
- Anti-arrhythmic : These compounds have shown potential in treating irregular heartbeats .
- Anti-anxiety : They have been used in the management of anxiety disorders .
- Anti-fungal : Thiophene derivatives have demonstrated anti-fungal properties .
- Antioxidant : They have been found to have antioxidant properties, which can help protect the body from damage by free radicals .
- Estrogen receptor modulating : Thiophene derivatives have shown potential in modulating estrogen receptors .
- Anti-mitotic : They have been found to inhibit cell division .
- Anti-microbial : These compounds have demonstrated anti-microbial properties .
- Kinases inhibiting : They have been found to inhibit kinases, enzymes that play a key role in the regulation of cell functions .
- Anti-cancer : Thiophene derivatives have shown potential in the treatment of cancer .
Material Science
Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . They have a prominent role in the advancement of organic semiconductors , organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .
Synthesis of New Compounds
Thiophene derivatives are used in the synthesis of new compounds. For example, a series of ethyl-2-(substituted benzylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivatives were synthesized using Gewald synthesis .
Direcciones Futuras
Thiophene and its substituted derivatives, such as Propyl 2-amino-4-(3,4-dimethylphenyl)thiophene-3-carboxylate, continue to attract great interest in both industry and academia due to their diverse applications in medicinal chemistry and material science . Future research will likely continue to explore the synthesis and characterization of novel thiophene moieties with wider therapeutic activity .
Propiedades
IUPAC Name |
propyl 2-amino-4-(3,4-dimethylphenyl)thiophene-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO2S/c1-4-7-19-16(18)14-13(9-20-15(14)17)12-6-5-10(2)11(3)8-12/h5-6,8-9H,4,7,17H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXLVSIFHUUMQQR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)C1=C(SC=C1C2=CC(=C(C=C2)C)C)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Propyl 2-amino-4-(3,4-dimethylphenyl)thiophene-3-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




